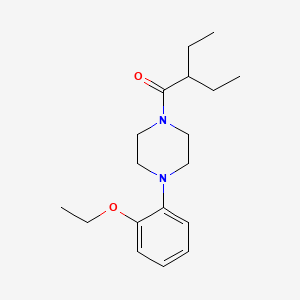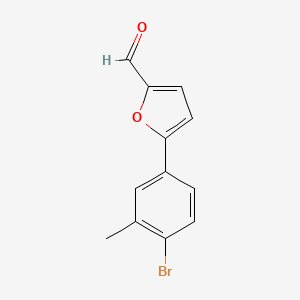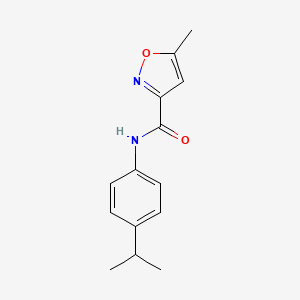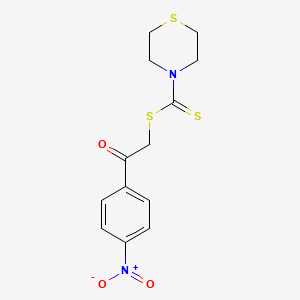
1-ethoxy-3-(2-furyl)-2(1H)-quinoxalinone 4-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethoxy-3-(2-furyl)-2(1H)-quinoxalinone 4-oxide is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the quinoxaline family of compounds, which have been found to have a variety of biological activities.
科学的研究の応用
1-Ethoxy-3-(2-furyl)-2(1H)-quinoxalinone 4-oxide has been studied for its potential applications in a variety of scientific research areas. One area of interest is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has anti-cancer activity, and it may be useful in the development of new chemotherapy agents.
Another area of interest is in the study of the nervous system. 1-Ethoxy-3-(2-furyl)-2(1H)-quinoxalinone 4-oxide has been found to have neuroprotective effects, and it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of 1-ethoxy-3-(2-furyl)-2(1H)-quinoxalinone 4-oxide is not fully understood. However, studies have shown that it may work by inhibiting certain enzymes that are involved in cancer cell growth and proliferation. It may also work by reducing inflammation and oxidative stress in the body.
Biochemical and Physiological Effects:
Studies have shown that 1-ethoxy-3-(2-furyl)-2(1H)-quinoxalinone 4-oxide has a variety of biochemical and physiological effects. It has been found to have anti-cancer activity, neuroprotective effects, and anti-inflammatory effects. It may also have antioxidant properties, which could be beneficial in the treatment of a variety of diseases.
実験室実験の利点と制限
One advantage of using 1-ethoxy-3-(2-furyl)-2(1H)-quinoxalinone 4-oxide in lab experiments is that it has been well-studied and its properties are well-understood. This makes it a useful tool for researchers who are studying the mechanisms of cancer cell growth, neurodegeneration, and other diseases.
One limitation of using this compound in lab experiments is that it may not be suitable for all types of experiments. For example, it may not be useful in studies that require the use of live animals, as it may have toxic effects.
将来の方向性
There are many potential future directions for research involving 1-ethoxy-3-(2-furyl)-2(1H)-quinoxalinone 4-oxide. One area of interest is in the development of new chemotherapy agents for the treatment of cancer. Researchers may also continue to study the neuroprotective effects of this compound and its potential applications in the treatment of neurodegenerative diseases.
Another potential area of research is in the study of the antioxidant properties of 1-ethoxy-3-(2-furyl)-2(1H)-quinoxalinone 4-oxide. This compound may be useful in the development of new treatments for diseases that are associated with oxidative stress, such as cardiovascular disease and diabetes.
In conclusion, 1-ethoxy-3-(2-furyl)-2(1H)-quinoxalinone 4-oxide is a chemical compound that has been studied for its potential applications in scientific research. This compound has anti-cancer activity, neuroprotective effects, and anti-inflammatory effects. While there are limitations to its use in lab experiments, there are many potential future directions for research involving this compound.
合成法
The synthesis of 1-ethoxy-3-(2-furyl)-2(1H)-quinoxalinone 4-oxide has been described in the literature. One method involves the reaction of 2-furoic acid with ethylenediamine to form a furanyl-substituted quinoxaline. This intermediate is then oxidized using hydrogen peroxide to form the final product, 1-ethoxy-3-(2-furyl)-2(1H)-quinoxalinone 4-oxide.
特性
IUPAC Name |
1-ethoxy-3-(furan-2-yl)-4-oxidoquinoxalin-4-ium-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-2-20-16-11-7-4-3-6-10(11)15(18)13(14(16)17)12-8-5-9-19-12/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFWYCCWHULQHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON1C2=CC=CC=C2[N+](=C(C1=O)C3=CC=CO3)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-({[(4-nitrobenzyl)oxy]carbonyl}imino)diacetic acid](/img/structure/B5847416.png)
![3-[4-(2-furoyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5847430.png)






![4-methyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine](/img/structure/B5847457.png)
![2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5847460.png)

![N'-[2-(2,4-dimethylphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5847480.png)
